![molecular formula C12H13NO4 B2942649 4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 858752-95-1](/img/structure/B2942649.png)
4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound used for proteomics research . It has a molecular formula of C12H13NO4 and a molecular weight of 235.24 .
Molecular Structure Analysis
The InChI code for 4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is 1S/C11H11NO4/c1-15-8-3-4-9(16-2)10-6(8)5-7(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They have shown potential in inhibiting the growth of cancer cells and could be used in the development of new anticancer drugs .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties . They could be used in the development of new antimicrobial agents to treat various bacterial and fungal infections .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . They could be used in the development of new antiviral drugs to treat various viral infections .
Anti-inflammatory Applications
Indole derivatives have demonstrated anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs to treat various inflammatory conditions .
Antioxidant Applications
Indole derivatives have shown potential as antioxidants . They could be used in the development of new antioxidant drugs to protect the body from damage caused by harmful molecules known as free radicals .
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, such as 4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities of the targets . The compound’s interaction with its targets can lead to a variety of effects, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific pathway and the context in which it is activated.
Result of Action
Indole derivatives have been shown to have a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
4,7-dimethoxy-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-8(12(14)15)6-7-9(16-2)4-5-10(17-3)11(7)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUWDWAXFLFQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid |
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